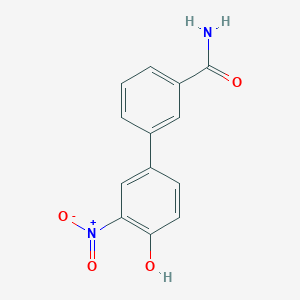
4-(4-Methoxy-3-methylphenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxy-3-methylphenyl)-2-nitrophenol, 95% (4-MOMP-2NP-95%) is a synthetic phenolic compound with a wide range of applications in scientific research. It is a highly stable compound, with a melting point of around 100°C and a boiling point of around 180°C. In addition, 4-MOMP-2NP-95% is highly soluble in water and has a low vapor pressure. It is also non-toxic and non-irritating to the skin.
Scientific Research Applications
4-MOMP-2NP-95% has a wide range of applications in scientific research. It has been used as a chemical reagent in the synthesis of various compounds, such as polymers, pharmaceuticals, and dyes. Additionally, it has been used as a catalyst in the synthesis of organic compounds, and as an inhibitor of enzymes. It has also been used in the synthesis of fluorescent probes and as a fluorescent marker for the detection of proteins.
Mechanism of Action
The mechanism of action of 4-MOMP-2NP-95% is not fully understood. However, it is believed to act as an inhibitor of enzymes, and as a catalyst in the synthesis of organic compounds. It is also believed to interact with proteins and other molecules in the cell, and to interact with other compounds in the environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MOMP-2NP-95% are not fully understood. However, it has been found to have an inhibitory effect on some enzymes, and to interact with proteins and other molecules in the cell. In addition, it has been found to be non-toxic and non-irritating to the skin.
Advantages and Limitations for Lab Experiments
4-MOMP-2NP-95% has several advantages for use in laboratory experiments. It is highly stable, with a melting point of around 100°C and a boiling point of around 180°C. In addition, it is highly soluble in water and has a low vapor pressure. It is also non-toxic and non-irritating to the skin. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound, and it may be difficult to obtain in large quantities. Additionally, the mechanism of action of 4-MOMP-2NP-95% is not fully understood, so it is important to use caution when working with this compound.
Future Directions
There are several potential future directions for research related to 4-MOMP-2NP-95%. These include further research into the biochemical and physiological effects of the compound, as well as the development of new and improved synthesis methods. Additionally, further research is needed to better understand the mechanism of action of 4-MOMP-2NP-95%, as well as its potential applications in the synthesis of organic compounds and pharmaceuticals. Finally, further research is needed to develop more efficient and cost-effective methods for the production of 4-MOMP-2NP-95%.
Synthesis Methods
4-MOMP-2NP-95% is synthesized using a two-step process. The first step involves the reaction of 4-methoxy-3-methylphenol (MMP) with nitrobenzene in the presence of a strong base, such as potassium carbonate, to form the nitrophenol intermediate. The second step involves the reaction of the nitrophenol intermediate with an excess of nitrobenzene to form the final product, 4-MOMP-2NP-95%.
properties
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-7-10(4-6-14(9)19-2)11-3-5-13(16)12(8-11)15(17)18/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSAALLGFGNSRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686266 |
Source


|
| Record name | 4'-Methoxy-3'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-methylphenyl)-2-nitrophenol | |
CAS RN |
1261974-29-1 |
Source


|
| Record name | 4'-Methoxy-3'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














